Home > Products > Screening Compounds P33896 > Biricodar dicitrate
Biricodar dicitrate - 174254-13-8

Biricodar dicitrate

Catalog Number: EVT-262517
CAS Number: 174254-13-8
Molecular Formula: C46H57N3O21
Molecular Weight: 988.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Biricodar Dicitrate is the dicitrate salt of a synthetic pipecolinate derivative with potential chemosensitizing activity. Biricodar binds directly to the plasma membrane drug-efflux pumps P-glycoprotein (P-gp) and multidrug resistance protein 1 (MRP-1) and inhibits their activities, which may result in increased intracellular accumulation and retention of cytotoxic agents.
Source and Classification

Biricodar dicitrate is synthesized from pipecolic acid and is categorized under small molecule drugs. It has been studied in clinical settings, particularly in combination with various chemotherapeutic agents to assess its effectiveness in overcoming drug resistance in cancers such as small cell lung cancer. The compound is currently classified as investigational and has not received widespread approval for clinical use.

Synthesis Analysis

The synthesis of biricodar dicitrate involves several chemical reactions that yield the final product. The process typically includes the following steps:

  1. Starting Materials: The synthesis begins with pipecolic acid derivatives, which undergo multiple transformations.
  2. Key Reactions:
    • Formation of the Core Structure: The initial step often involves the condensation of pipecolic acid with appropriate reagents to form the core structure of biricodar.
    • Modification: Subsequent reactions include alkylation and acylation processes to introduce various functional groups that enhance the compound's pharmacological properties.
  3. Purification: After synthesis, the product is purified using techniques such as column chromatography to isolate biricodar dicitrate in a pure form.

Technical parameters such as temperature, reaction time, and solvent choice are critical in optimizing yield and purity during synthesis. For example, reactions may be conducted under reflux conditions for several hours to ensure complete conversion of starting materials.

Molecular Structure Analysis

Biricodar dicitrate has a complex molecular structure characterized by the following features:

  • Chemical Formula: C₃₄H₄₁N₃O₇
  • Molecular Weight: Approximately 603.716 g/mol
  • Structural Characteristics:
    • The compound contains multiple functional groups, including amine and ester functionalities, which contribute to its biological activity.
    • The presence of a pipecolinate moiety is significant for its interaction with drug transporters.

The three-dimensional conformation of biricodar allows it to effectively bind to P-glycoprotein and MRP-1, facilitating its role as a chemosensitizer.

Chemical Reactions Analysis

Biricodar dicitrate participates in various chemical reactions that are pivotal for its activity:

  1. Binding Reactions: The primary reaction involves the binding of biricodar to P-glycoprotein and MRP-1, inhibiting their efflux function. This action enhances the intracellular concentration of chemotherapeutic agents.
  2. Metabolic Stability: Biricodar demonstrates stability in biological systems, undergoing limited metabolism which prolongs its action against drug-resistant cells.
  3. Combination Therapy Reactions: When used in conjunction with other chemotherapeutics like paclitaxel, biricodar modifies the pharmacokinetics of these drugs, leading to enhanced therapeutic effects.

These interactions are crucial for understanding how biricodar can be effectively utilized in cancer treatment regimens.

Mechanism of Action

The mechanism of action of biricodar dicitrate primarily revolves around its ability to inhibit drug efflux pumps:

  • P-glycoprotein Inhibition: Biricodar binds to P-glycoprotein at the plasma membrane, preventing it from extruding anticancer drugs out of cells. This action results in increased accumulation of drugs within tumor cells.
  • Restoration of Drug Sensitivity: By inhibiting both P-glycoprotein and MRP-1, biricodar restores sensitivity to chemotherapeutics that would otherwise be ineffective due to multidrug resistance mechanisms.

Research indicates that biricodar enhances the pharmacological effects of various chemotherapeutics by altering their distribution within resistant cancer cells.

Physical and Chemical Properties Analysis

Biricodar dicitrate exhibits several noteworthy physical and chemical properties:

  • Solubility: It is soluble in organic solvents but may have limited solubility in water, impacting its formulation for clinical use.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary depending on purity but generally falls within a defined range characteristic of similar compounds.

These properties are critical for determining the appropriate administration routes and formulations for clinical applications.

Applications

Biricodar dicitrate has several potential applications in scientific research and clinical practice:

  1. Chemotherapy Modulation: Its primary application lies in enhancing the effectiveness of chemotherapy by reversing drug resistance mechanisms in cancer cells.
  2. Research Tool: Biricodar serves as a valuable tool in pharmacological studies aimed at understanding multidrug resistance and developing new therapeutic strategies.
  3. Clinical Trials: The compound has been tested in Phase II clinical trials for various cancers, including small cell lung cancer, demonstrating its potential utility in oncology.
Introduction to Multidrug Resistance (MDR) in Oncology

Molecular Basis of MDR: Role of Efflux Transporters (P-glycoprotein, MRP-1)

Multidrug resistance (MDR) remains a principal obstacle in cancer chemotherapy, primarily mediated by ATP-binding cassette (ABC) transporters that efflux structurally diverse chemotherapeutic agents from tumor cells. Two key transporters dominate this process:

  • P-glycoprotein (P-gp/ABCB1): A 170-kDa transmembrane protein first identified in multidrug-resistant hamster ovary cells. It localizes to plasma membranes of intestinal epithelia, hepatobiliary canaliculi, renal proximal tubules, and the blood-brain barrier. P-gp utilizes ATP hydrolysis to actively pump substrates out of cells via a "hydrophobic vacuum cleaner" mechanism, reducing intracellular drug accumulation [4] [7]. Structurally, it contains 12 transmembrane helices forming a large drug-binding pocket that accommodates compounds ranging from 250–1,200 Da [7].
  • Multidrug Resistance-Associated Protein 1 (MRP-1/ABCC1): Distinct from P-gp, MRP-1 primarily exports anionic conjugates (e.g., glutathione-drug adducts) and confers resistance to anthracyclines and vinca alkaloids. Its overexpression in cancers like lung and ovarian carcinoma contributes to chemotherapeutic failure [1].

Table 1: Key Efflux Transporters in Oncology-Related MDR

TransporterGene SymbolPrimary SubstratesTumor Expression Sites
P-glycoproteinABCB1Paclitaxel, Doxorubicin, VinblastineColorectal, Renal, Hepatocellular
MRP-1ABCC1Daunorubicin, Methotrexate, EtoposideLung, Ovarian, Leukemia

Historical Development of MDR Inhibitors: From First-Generation Agents to Third-Generation Modulators

The evolution of MDR inhibitors reflects incremental improvements in specificity and pharmacokinetic compatibility:

  • First-Generation Inhibitors (1980s–1990s): Repurposed pharmaceuticals like Verapamil (calcium channel blocker) and Cyclosporin A (immunosuppressant) showed P-gp inhibition in vitro. However, high toxicity and off-target effects limited clinical utility. For example, verapamil doses required for MDR reversal induced cardiotoxicity [4] [6].
  • Second-Generation Inhibitors: Modified analogs like Valspodar (cyclosporin D derivative) exhibited reduced immunosuppression. Despite improved tolerability, they unpredictably altered chemotherapy pharmacokinetics via CYP3A4 enzyme interactions [6].
  • Third-Generation Modulators: Designed for high specificity and minimal drug interactions. Tariquidar and Zosuquidar selectively inhibit P-gp at nanomolar concentrations without affecting CYP enzymes. Though promising in trials, none achieved regulatory approval due to complex toxicity profiles or lack of survival benefit in phase III studies [4] [10].

Table 2: Generations of MDR Inhibitors

GenerationExamplesMechanismClinical Limitations
FirstVerapamil, Cyclosporin ACompetitive P-gp substrateDose-limiting toxicities
SecondValspodar, BiricodarP-gp/MRP-1 inhibitionAltered chemo PK via CYP3A4
ThirdTariquidar, ZosuquidarHigh-affinity P-gp bindingVariable efficacy in trials

Rationale for Biricodar Dicitrate as a Dual P-gp/MRP-1 Inhibitor

Biricodar dicitrate (VX-710) emerged as a third-generation chemosensitizer with a unique capacity to concurrently inhibit P-gp and MRP-1. Its molecular design features a non-macrocyclic pipecolinate scaffold that binds the FK506 receptor protein, enabling high-affinity interactions with both transporters [8]. Key advantages include:

  • Dual Transporter Blockade: Unlike earlier selective inhibitors, biricodar binds P-gp with an EC₅₀ of 0.75 μM and MRP-1 at comparable potency. This broad activity counteracts compensatory efflux pathways in heterogeneous tumors [1] [8].
  • Chemotherapy Synergy: In P-gp-expressing myeloma cells (8226/Dox6 line), biricodar (10 μM) increased intracellular daunorubicin accumulation by 100% and reversed resistance 6.9-fold. Similar effects occurred in MRP-1-overexpressing HL60/Adr cells [8].
  • Absence of Direct Anticancer Activity: Unlike some MDR modulators, biricodar lacks intrinsic cytotoxicity, functioning purely as a chemosensitizer. This minimizes additive toxicities during combination therapy [5].

Table 3: In Vitro Effects of Biricodar on Chemotherapeutic Agents

Cell LineTransporter ExpressedChemotherapeuticBiricodar Effect
8226/Dox6P-gpDaunorubicin↑ Accumulation 100%, ↓ IC₅₀ 6.9-fold
8226/Dox6P-gpMitoxantrone↑ Accumulation 55%, ↓ IC₅₀ 3.1-fold
HL60/AdrMRP-1DaunorubicinReversed resistance comparable to P-gp

Properties

CAS Number

174254-13-8

Product Name

Biricodar dicitrate

IUPAC Name

1,7-dipyridin-3-ylheptan-4-yl (2S)-1-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]piperidine-2-carboxylate;2-hydroxypropane-1,2,3-tricarboxylic acid

Molecular Formula

C46H57N3O21

Molecular Weight

988.0 g/mol

InChI

InChI=1S/C34H41N3O7.2C6H8O7/c1-41-29-20-26(21-30(42-2)32(29)43-3)31(38)33(39)37-19-5-4-16-28(37)34(40)44-27(14-6-10-24-12-8-17-35-22-24)15-7-11-25-13-9-18-36-23-25;2*7-3(8)1-6(13,5(11)12)2-4(9)10/h8-9,12-13,17-18,20-23,27-28H,4-7,10-11,14-16,19H2,1-3H3;2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t28-;;/m0../s1

InChI Key

VDMKJSJJXQDICL-ZXVJYWQYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C(=O)N2CCCCC2C(=O)OC(CCCC3=CN=CC=C3)CCCC4=CN=CC=C4.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Solubility

Soluble in DMSO, not in water

Synonyms

iricodar
Incel
N-(2-oxo-2-(3,4,5-trimethoxyphenyl)acety)piperidine-2-carboxylic acid 1,7-bis(3-pyridyl)-4-heptyl ester
VX 710
VX-710

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C(=O)N2CCCCC2C(=O)OC(CCCC3=CN=CC=C3)CCCC4=CN=CC=C4.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C(=O)N2CCCC[C@H]2C(=O)OC(CCCC3=CN=CC=C3)CCCC4=CN=CC=C4.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.